Lead malate is an organic compound formed from lead and malic acid, characterized by the molecular formula and a molecular weight of approximately 339.27 g/mol. It appears as a colloidal substance and is known for its potential applications in various scientific fields, including electrochemistry and biochemistry. The compound is derived from malic acid, which is a naturally occurring dicarboxylic acid found in many fruits, particularly apples, and plays a crucial role in metabolic processes.
Lead malate is synthesized from malic acid, which can be produced through fermentation processes or chemical synthesis involving maleic or fumaric acids. The production of lead malate typically involves the reaction of lead salts with malic acid or its derivatives.
Lead malate belongs to the class of metal malates, which are coordination compounds formed by the interaction of metal ions with malate ions. It can be classified under organic salts due to its formation from an organic acid (malic acid) and a metal (lead).
The synthesis of lead malate can be achieved through several methods:
The direct synthesis method typically requires controlled pH conditions to ensure complete reaction and optimal yield. The precipitation method may involve filtering, washing, and drying the product to obtain pure lead malate.
Lead malate consists of a lead ion coordinated with two deprotonated malate ions. The structure features:
Lead malate can participate in various chemical reactions, including:
The stability of lead malate complexes is influenced by pH and ligand concentration, affecting their reactivity in electrochemical applications.
The mechanism by which lead malate acts in electrochemical systems involves:
The half-wave potential for the reduction of lead(II) ions in the presence of malate has been experimentally determined, providing insights into the electrochemical behavior of these complexes .
Lead malate has several applications in scientific research:
Microbial chassis selection is pivotal for efficient biosynthesis of lead malate. Engineered strains of Escherichia coli, Aspergillus niger, and Saccharomyces cerevisiae demonstrate distinct advantages in metabolic flux control and tolerance to metal precursors. In E. coli, knockout of competing pathways (e.g., frdABCD for fumarate reductase and ldhA for lactate dehydrogenase) enhances malate accumulation by redirecting carbon toward reductive tricarboxylic acid (rTCA) branch. The strain E. coli XZ658 achieved 34 g/L malate with a 1.06 g/g yield by dual-phase fermentation [1]. Aspergillus niger S1149, engineered with pyruvate carboxylase (pyc) and malate dehydrogenase (mdh3) overexpression, yielded 201.1 g/L malate—the highest reported titer [1]. Yeasts like Pichia pastoris offer GRAS status; strain Pp-PC-MDH1 produced 42.28 g/L malate via cytosolic pathway engineering [1].
Table 1: Performance of Engineered Microbial Chassis for Malate Production
Chassis Category | Strain | Engineering Strategy | Malate Titer (g/L) | Yield (g/g) |
---|---|---|---|---|
Bacteria | E. coli XZ658 | ΔfrdABC, ΔfumB, mdh/pck overexpression | 34.0 | 1.06 |
Filamentous Fungi | A. niger S1149 | ΔoahA, pyc/mdh3 overexpression | 201.1 | 1.22 |
Yeast | P. pastoris Pp-PC-MDH1 | pyc/mdh expression | 42.28 | 0.45* |
*Productivity in g/L/h [1]
Substrate flexibility is critical for sustainable lead malate production. Three pathways dominate biosynthesis:
Acetate metabolism requires precise control due to toxicity above 45 g/L. A. oryzae bioreactors maintained 10 g/L acetate via fed-batch systems, improving malate titer 5.3-fold versus batch [4].
Table 2: Substrate Conversion Efficiency in Malate Biosynthesis
Substrate | Strain | Pathway | Malate Yield (g/g) | Key Enzymes |
---|---|---|---|---|
Glucose | E. coli BA063 | Reductive TCA | 0.73 | Mdh, Pck |
Acetate | A. oryzae DSM1863 | Glyoxylate Shunt | 0.37* | ICL, MAS |
Xylose | A. oryzae DSM1863 | Oxidative TCA | 0.49 | Xylose reductase |
*From glycerol [4]
Fed-batch strategies and redox balancing significantly enhance malate productivity:
ATP and NADH management are critical. In E. coli, ATP levels of 715.79 nmol/g DCW and NAD(H) pools of 38.85 µmol/g DCW correlated with 28.50 g/L malate under CO₂ supplementation [8].
CRISPR-Cas9 enables multiplexed genome editing for pathway refactoring:
Aspergillus niger engineering employed CRISPR to delete oxaloacetate hydrolase (oahA), eliminating succinate byproduct formation. Combined with cytosolic malate transporter (Mae1) expression, this increased export efficiency by 40% [1] [10].
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